3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate

Catalog No.
S622576
CAS No.
52562-29-5
M.F
C24H50N2O4S
M. Wt
462.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-pr...

CAS Number

52562-29-5

Product Name

3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate

IUPAC Name

3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate

Molecular Formula

C24H50N2O4S

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30)

InChI Key

CLCSYZQBLQDRQU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

amidosulfobetaine-16, ASB-16

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein solubilization and 2D-electrophoresis:

-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate, also known as Zwittergent 3-14, is a zwitterionic amidosulfonate detergent commonly used in scientific research for protein solubilization and analysis, particularly in the context of 2D-electrophoresis.

Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions of proteins, promoting their solubility in aqueous solutions. This improved solubility is crucial for downstream applications such as 2D-electrophoresis, a technique used to separate proteins based on their isoelectric point (pI) and molecular weight. Studies have shown that Zwittergent 3-14 effectively solubilizes a wide range of proteins, including those that are typically difficult to solubilize with other detergents, leading to improved detection and analysis by 2D-electrophoresis [].

Additional applications:

While its primary application lies in protein solubilization for 2D-electrophoresis, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate has also been explored in other areas of scientific research, including:

  • Membrane protein studies: Due to its ability to interact with both hydrophobic and hydrophilic regions, this detergent has been used to solubilize and study membrane proteins, which are essential components of cell membranes [].
  • Enzymatic assays: The detergent can be used in certain enzymatic assays to improve enzyme activity and stability [].
  • Drug delivery research: It has been investigated as a potential component in drug delivery systems due to its ability to solubilize hydrophobic drugs [].

Molecular Structure Analysis

The key features of DMAPPS's structure include:

  • A long hydrocarbon chain (palmitoyl chain) with 16 carbons, attached to the molecule through an amide bond (C-O-N) []. This tail is hydrophobic (water-fearing) [].
  • A central propane spacer arm connecting the palmitoyl chain to a positively charged quaternary amine (N+(CH3)2) group []. This spacer arm increases the water solubility of the molecule compared to just the hydrocarbon chain [].
  • A propanesulfonate group (SO3¯) attached at the end, giving the molecule a negative charge [].

This combination of features creates a molecule with amphiphilic properties, meaning it has both hydrophobic and hydrophilic regions. This allows DMAPPS to interact with both water and lipids (fats) [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C24H50N2O4S []
  • Molecular Weight: 462.73 g/mol []
  • Appearance: Powder []
  • Solubility: Soluble in water (50 mg/mL) []. The solution may be faintly turbid and slightly yellow when heated [].
  • Melting Point: Data not available.
  • Boiling Point: Data not not available. Zwitterionic detergents typically decompose before reaching a boiling point.

DMAPPS's mechanism of action primarily relies on its amphiphilic properties. The hydrophobic tail can insert itself into the lipid bilayer of biological membranes, while the hydrophilic head group remains in contact with the water environment []. This property allows DMAPPS to solubilize (dissolve) membrane proteins, making them easier to study and purify []. Additionally, DMAPPS may interact with other charged molecules within the cell due to its own ionic nature.

XLogP3

6.4

Wikipedia

Amidosulfobetain-16

Dates

Modify: 2023-08-15

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